Cas no 90607-21-9 (5-tert-butyl-1,2-oxazole-3-carboxylic acid)

5-tert-butyl-1,2-oxazole-3-carboxylic acid structure
90607-21-9 structure
Nombre del producto:5-tert-butyl-1,2-oxazole-3-carboxylic acid
Número CAS:90607-21-9
MF:C8H11NO3
Megavatios:169.177842378616
MDL:MFCD07377301
CID:798513

5-tert-butyl-1,2-oxazole-3-carboxylic acid Propiedades químicas y físicas

Nombre e identificación

    • 5-(tert-Butyl)isoxazole-3-carboxylic acid
    • 3-Isoxazolecarboxylicacid, 5-(1,1-dimethylethyl)-
    • 3-Isoxazolecarboxylicacid,5-(1,1-dimethylethyl)
    • 5-tert-Butyl-3-isoxazolecarboxylic acid
    • 5-TERT-BUTYL-ISOXAZOLE-3-CARBOXYLIC ACID
    • 5-tert-Butylisoxazole-3-carboxylic acid
    • 5-tert-butyl-1,2-oxazole-3-carboxylic acid
    • 5-T-Butyl-Isoxazole-3-Carboxylic Acid
    • 3-Isoxazolecarboxylic acid, 5-(1,1-dimethylethyl)-
    • ARONIS23805
    • GBFOGDDBEDQGJW-UHFFFAOYSA-N
    • STK894045
    • SBB076516
    • BBL021334
    • MCUL
    • 3-Isoxazolecarboxylic acid, 5-tert-butyl- (7CI)
    • 5-(1,1-Dimethylethyl)-3-isoxazolecarboxylic acid (ACI)
    • MDL: MFCD07377301
    • Renchi: 1S/C8H11NO3/c1-8(2,3)6-4-5(7(10)11)9-12-6/h4H,1-3H3,(H,10,11)
    • Clave inchi: GBFOGDDBEDQGJW-UHFFFAOYSA-N
    • Sonrisas: O=C(C1C=C(C(C)(C)C)ON=1)O

Atributos calculados

  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 4
  • Recuento de átomos pesados: 12
  • Cuenta de enlace giratorio: 2
  • Complejidad: 185
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Carga superficial: 0
  • Recuento de constructos de variantes mutuas: nothing
  • Xlogp3: 2
  • Superficie del Polo topológico: 63.3

5-tert-butyl-1,2-oxazole-3-carboxylic acid Información de Seguridad

  • Palabra de señal:Warning
  • Instrucciones de peligro: H315-H319-H335
  • Declaración de advertencia: P261-P305+P351+P338
  • Nivel de peligro:IRRITANT
  • Condiciones de almacenamiento:Sealed in dry,Room Temperature

5-tert-butyl-1,2-oxazole-3-carboxylic acid PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Enamine
EN300-91358-2.5g
5-tert-butyl-1,2-oxazole-3-carboxylic acid
90607-21-9 95.0%
2.5g
$73.0 2025-03-21
Enamine
EN300-91358-10.0g
5-tert-butyl-1,2-oxazole-3-carboxylic acid
90607-21-9 95.0%
10.0g
$294.0 2025-03-21
Ambeed
A169781-100mg
5-(tert-Butyl)isoxazole-3-carboxylic acid
90607-21-9 95%
100mg
$11.0 2025-02-21
Enamine
EN300-91358-0.1g
5-tert-butyl-1,2-oxazole-3-carboxylic acid
90607-21-9 95.0%
0.1g
$19.0 2025-03-21
Enamine
EN300-91358-0.5g
5-tert-butyl-1,2-oxazole-3-carboxylic acid
90607-21-9 95.0%
0.5g
$28.0 2025-03-21
SHANG HAI XIAN DING Biotechnology Co., Ltd.
054615-1g
5-tert-butyl-1,2-oxazole-3-carboxylic acid
90607-21-9
1g
2421.0CNY 2021-07-12
Life Chemicals
F1967-0232-10g
5-tert-butyl-1,2-oxazole-3-carboxylic acid
90607-21-9 95%+
10g
$681.0 2023-09-06
Apollo Scientific
OR905958-1g
5-tert-Butylisoxazole-3-carboxylic acid
90607-21-9 97%
1g
£66.00 2024-05-24
Chemenu
CM190966-1g
5-tert-Butyl-3-isoxazolecarboxylic acid
90607-21-9 95%
1g
$156 2021-08-05
Life Chemicals
F1967-0232-1g
5-tert-butyl-1,2-oxazole-3-carboxylic acid
90607-21-9 95%+
1g
$149.0 2023-09-06

5-tert-butyl-1,2-oxazole-3-carboxylic acid Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  0 °C; 0 °C → rt; overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
Referencia
Palladium-Catalyzed, Enantioselective Heine Reaction
Punk, Molly; Merkley, Charlotte; Kennedy, Katlyn; Morgan, Jeremy B., ACS Catalysis, 2016, 6(7), 4694-4698

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Lithium hydroxide Solvents: Methanol ,  Water ;  1 h, rt
1.2 Reagents: Sodium sulfate Solvents: Water ;  cooled
Referencia
Structure-Activity Relationship Studies of Substituted 2-(Isoxazol-3-yl)-2-oxo-N'-phenyl-acetohydrazonoyl Cyanide Analogues: Identification of Potent Exchange Proteins Directly Activated by cAMP (EPAC) Antagonists
Ye, Na; Zhu, Yingmin; Chen, Haijun; Liu, Zhiqing; Mei, Fang C.; et al, Journal of Medicinal Chemistry, 2015, 58(15), 6033-6047

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Lithium hydroxide Solvents: Methanol ,  Water ;  1 h, rt
1.2 Reagents: Sodium sulfate Solvents: Water ;  0 °C
Referencia
Discovery of potent and selective BRD4 inhibitors capable of blocking TLR3-induced acute airway inflammation
Liu, Zhiqing; Tian, Bing; Chen, Haiying; Wang, Pingyuan; Brasier, Allan R.; et al, European Journal of Medicinal Chemistry, 2018, 151, 450-461

5-tert-butyl-1,2-oxazole-3-carboxylic acid Raw materials

5-tert-butyl-1,2-oxazole-3-carboxylic acid Preparation Products

Proveedores recomendados
atkchemica
(CAS:90607-21-9)5-tert-butyl-1,2-oxazole-3-carboxylic acid
CL7238
Pureza:95%+
Cantidad:1g/5g/10g/100g
Precio ($):Informe
Amadis Chemical Company Limited
(CAS:90607-21-9)5-tert-butyl-1,2-oxazole-3-carboxylic acid
A860750
Pureza:99%/99%
Cantidad:5g/10g
Precio ($):291.0/536.0